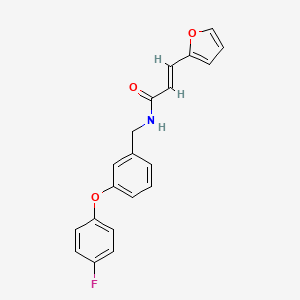

(E)-N-(3-(4-fluorophenoxy)benzyl)-3-(furan-2-yl)acrylamide

Description

These compounds are often explored for their pharmacological properties, including antiviral, antinociceptive, and enzyme-inhibitory activities.

Properties

IUPAC Name |

(E)-N-[[3-(4-fluorophenoxy)phenyl]methyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3/c21-16-6-8-18(9-7-16)25-19-4-1-3-15(13-19)14-22-20(23)11-10-17-5-2-12-24-17/h1-13H,14H2,(H,22,23)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHTVZNGKHVVJC-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(4-fluorophenoxy)benzyl)-3-(furan-2-yl)acrylamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including its interactions with various receptors, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C20H16FNO3

- Molecular Weight : 337.35 g/mol

- IUPAC Name : (E)-N-[[3-(4-fluorophenoxy)phenyl]methyl]-3-(furan-2-yl)prop-2-enamide

Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological processes, including anxiety and depression.

2. Anxiolytic Effects

A study on a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated anxiolytic-like activity in mice through modulation of α7 nAChRs. The compound showed efficacy at doses as low as 0.5 mg/kg in the elevated plus maze test and 1.0 mg/kg in the novelty suppressed feeding test. The anxiolytic effects were inhibited by methyllycaconitine, indicating the involvement of α7 nAChRs in these processes .

Case Study 1: Anxiolytic Activity

In a controlled experiment, the anxiolytic effects of 3-furan-2-yl-N-p-tolyl-acrylamide were evaluated using behavioral tests in mice pretreated with nicotine. The results indicated that this compound could reverse anxiety-like behaviors induced by nicotine, highlighting its potential therapeutic application in anxiety disorders .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of furan-containing compounds has revealed that modifications on the phenyl ring significantly affect biological activity. For example, introducing electron-withdrawing or electron-donating groups can enhance antibacterial properties, suggesting that similar modifications on this compound could optimize its therapeutic profile .

Table 1: Biological Activity Summary

| Compound Name | Activity Type | Effective Dose (mg/kg) | Reference |

|---|---|---|---|

| This compound | Anxiolytic | TBD | TBD |

| 3-furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic | 0.5 | |

| Various furan derivatives | Antibacterial | MIC values range |

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Target Strain | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 5.64 |

| Compound B | E. coli | 23.15 |

| Compound C | C. albicans | 16.69 |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives

Pharmacological and Biochemical Insights

Antiviral Activity

- The sulfamoylphenyl acrylamide derivative inhibits SARS-CoV nsp13 helicase and ATPase activities with IC50 values comparable to bananin (2.3 µM vs. 3.0 µM for helicase) . The fluorophenoxy group in the target compound may enhance binding affinity or solubility compared to sulfamoylphenyl, though this requires experimental validation.

Antinociceptive Activity

- DM497 (thiophen analog) exhibits antinociceptive effects via α7 nAChR and CaV2.2 channel modulation, while DM490 (furan analog with N-methyl-p-tolyl) antagonizes these effects . This highlights the critical role of substituents on the acrylamide nitrogen: methyl groups (DM490) vs. hydrogen (DM497) drastically alter receptor interactions.

Enzyme Inhibition

- Morpholinophenyl-substituted acrylamides (e.g., 27a) are synthesized as intermediates for Sortase A inhibitors, emphasizing the importance of electron-rich aromatic groups in enzyme binding .

Structure-Activity Relationship (SAR) Trends

Furan vs. Thiophen :

- Furan-containing compounds (e.g., DM490, PAM-2) often target nAChRs, while thiophen derivatives (DM497) show broader ion channel modulation .

Substituents on the Acrylamide Nitrogen: Sulfamoylphenyl groups enhance antiviral potency . Methylation (DM490) reduces antinociceptive efficacy compared to non-methylated analogs (DM497) .

Aromatic Functionalization: Fluorophenoxy groups (hypothesized in the target compound) may improve metabolic stability or blood-brain barrier penetration compared to morpholino or tolyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.